molecular formula C32H46N2O3 B14449760 4-Propionyl-4'-n-heptadecanoyloxyazobenzene CAS No. 76204-55-2

4-Propionyl-4'-n-heptadecanoyloxyazobenzene

Cat. No.: B14449760
CAS No.: 76204-55-2
M. Wt: 506.7 g/mol
InChI Key: VRFWDWVCSYKDIU-UHFFFAOYSA-N
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Description

4-Propionyl-4’-n-heptadecanoyloxyazobenzene is an organic compound with the molecular formula C₃₂H₄₆N₂O₃ and a molecular weight of 506.7192 g/mol . This compound belongs to the class of azobenzenes, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. Azobenzenes are known for their photochromic properties, meaning they can change their structure when exposed to light, making them useful in various applications such as molecular switches and sensors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propionyl-4’-n-heptadecanoyloxyazobenzene typically involves the following steps:

    Diazotization: Aniline derivatives are converted to diazonium salts using nitrous acid.

    Coupling Reaction: The diazonium salt is then coupled with a phenol derivative to form the azobenzene core.

    Acylation: The azobenzene core undergoes acylation with propionyl chloride and heptadecanoyl chloride to introduce the propionyl and heptadecanoyloxy groups, respectively.

The reaction conditions often involve the use of acidic or basic catalysts, and the reactions are typically carried out at low temperatures to maintain the stability of the diazonium salts.

Industrial Production Methods

Industrial production of 4-Propionyl-4’-n-heptadecanoyloxyazobenzene follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. Solvent recovery and recycling are also employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-Propionyl-4’-n-heptadecanoyloxyazobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group (N=N) can lead to the formation of hydrazo compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for bromination and nitration reactions, respectively.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrazo compounds.

    Substitution: Brominated or nitrated azobenzene derivatives.

Scientific Research Applications

4-Propionyl-4’-n-heptadecanoyloxyazobenzene has a wide range of applications in scientific research:

    Chemistry: Used as a photochromic material in the development of molecular switches and sensors.

    Biology: Employed in the study of protein-ligand interactions and as a probe for studying cellular processes.

    Medicine: Investigated for its potential use in drug delivery systems and as a photosensitizer in photodynamic therapy.

    Industry: Utilized in the production of dyes, pigments, and coatings due to its color-changing properties.

Mechanism of Action

The mechanism of action of 4-Propionyl-4’-n-heptadecanoyloxyazobenzene involves the photoisomerization of the azo group (N=N). Upon exposure to light, the compound undergoes a reversible transformation between the trans and cis isomers. This photoisomerization process can modulate the compound’s interaction with molecular targets, such as proteins and nucleic acids, thereby influencing various biological and chemical processes.

Comparison with Similar Compounds

4-Propionyl-4’-n-heptadecanoyloxyazobenzene can be compared with other azobenzene derivatives, such as:

The uniqueness of 4-Propionyl-4’-n-heptadecanoyloxyazobenzene lies in its specific combination of functional groups, which imparts distinct photochromic properties and reactivity compared to other azobenzene derivatives.

Properties

CAS No.

76204-55-2

Molecular Formula

C32H46N2O3

Molecular Weight

506.7 g/mol

IUPAC Name

[4-[(4-propanoylphenyl)diazenyl]phenyl] heptadecanoate

InChI

InChI=1S/C32H46N2O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-32(36)37-30-25-23-29(24-26-30)34-33-28-21-19-27(20-22-28)31(35)4-2/h19-26H,3-18H2,1-2H3

InChI Key

VRFWDWVCSYKDIU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)CC

Origin of Product

United States

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